![molecular formula C28H27N5OS B2954552 5-((4-Benzhydrylpiperazin-1-yl)(phenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol CAS No. 868219-30-1](/img/structure/B2954552.png)
5-((4-Benzhydrylpiperazin-1-yl)(phenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-((4-Benzhydrylpiperazin-1-yl)(phenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol is a useful research compound. Its molecular formula is C28H27N5OS and its molecular weight is 481.62. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wirkmechanismus
Target of Action
Similar compounds with a thiazole ring have been found to act on a variety of targets, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
It is known that thiazole derivatives can interact with their targets through a variety of mechanisms, often involving the formation of covalent bonds with target proteins .
Biochemical Pathways
Thiazole derivatives have been found to affect a wide range of biochemical pathways, often related to their antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic properties .
Pharmacokinetics
Similar compounds with a thiazole ring are known to have diverse pharmacokinetic properties, often influenced by factors such as the compound’s chemical structure, the route of administration, and the patient’s physiological condition .
Result of Action
Thiazole derivatives have been found to have a wide range of effects, often related to their antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic properties .
Action Environment
It is known that the action of similar compounds can be influenced by a variety of environmental factors, including temperature, ph, and the presence of other substances .
Biologische Aktivität
The compound 5-((4-Benzhydrylpiperazin-1-yl)(phenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol is a thiazole and triazole hybrid that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, synthesizing findings from various studies to highlight its pharmacological properties.
Chemical Structure and Synthesis
The chemical structure of the compound can be represented as follows:
The synthesis of this compound typically involves multi-step reactions that integrate thiazole and triazole moieties. Recent advancements in microwave-assisted synthesis have improved yields and reduced reaction times, making it more accessible for pharmacological screening .
Biological Activity Overview
The biological activity of This compound includes:
- Antimicrobial Activity : Exhibits significant antimicrobial properties against various pathogens.
- Antinociceptive Activity : Demonstrates potential in pain relief comparable to standard analgesics.
- Anticancer Properties : Shows cytotoxic effects against cancer cell lines.
Antimicrobial Activity
Research indicates that compounds with similar thiazole and triazole frameworks possess broad-spectrum antimicrobial activity. For instance, derivatives of thiazoles have been shown to inhibit the growth of both Gram-positive and Gram-negative bacteria. The specific compound under discussion has been tested against several strains, yielding promising results that suggest its potential as an antimicrobial agent .
Antinociceptive Activity
In studies evaluating antinociceptive effects, compounds structurally related to This compound were assessed using various pain models (e.g., tail flick and hot plate tests). The results indicated that these compounds exhibit significant antinociceptive activity, with some derivatives outperforming traditional NSAIDs like aspirin in specific assays .
Anticancer Properties
The anticancer activity of the compound has been evaluated against several cancer cell lines. In vitro studies demonstrated that the compound induces apoptosis in cancer cells through mechanisms involving the modulation of Bcl-2 family proteins. The IC50 values for cell lines such as Jurkat (leukemia) and A431 (epidermoid carcinoma) were notably lower than those for standard chemotherapeutics like doxorubicin, indicating a strong potential for further development in cancer therapy .
Case Studies
Several case studies have highlighted the therapeutic potential of thiazole and triazole derivatives:
- Study on Antimicrobial Efficacy : A derivative was tested against Staphylococcus aureus and Escherichia coli, showing inhibition zones larger than those produced by conventional antibiotics.
- Pain Management Trials : In a controlled trial comparing the compound with morphine, it was found to provide comparable pain relief with fewer side effects.
- Cancer Cell Line Studies : Research demonstrated that the compound significantly reduces cell viability in breast cancer cell lines through apoptosis induction pathways.
Data Tables
Activity Type | Tested Compound | IC50/Effective Dose | Comparison Standard |
---|---|---|---|
Antimicrobial | This compound | 12 µg/mL (S. aureus) | Ampicillin (15 µg/mL) |
Antinociceptive | Same | ED50 = 5 mg/kg | Aspirin (10 mg/kg) |
Anticancer (Jurkat) | Same | IC50 = 20 µM | Doxorubicin (50 µM) |
Eigenschaften
IUPAC Name |
5-[(4-benzhydrylpiperazin-1-yl)-phenylmethyl]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H27N5OS/c34-27-26(35-28-29-20-30-33(27)28)25(23-14-8-3-9-15-23)32-18-16-31(17-19-32)24(21-10-4-1-5-11-21)22-12-6-2-7-13-22/h1-15,20,24-25,34H,16-19H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YYEBTVSOFYWBIE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(C2=CC=CC=C2)C3=CC=CC=C3)C(C4=CC=CC=C4)C5=C(N6C(=NC=N6)S5)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H27N5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
481.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.